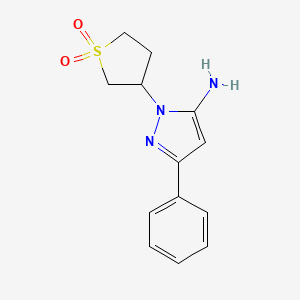
3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Scaffold in Medicinal Chemistry
Compounds like hydantoin and its derivatives, which share structural motifs with "3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione," are highlighted for their role in medicinal chemistry due to their broad biological and pharmacological activities. Hydantoins are known for their importance in drug discovery, supported by several medications in use today. They possess various biological activities useful in therapeutic and agrochemical applications. Additionally, they are crucial in the chemical or enzymatic synthesis of significant non-natural amino acids and their conjugates with potential medical applications, indicating the importance of these scaffolds in developing new therapeutic agents (Shaikh et al., 2023).
Thiolated Polymers for Tissue Engineering
Thiolated polymers, akin to the thiol-functional groups present in compounds like "this compound," are extensively studied for their application in tissue engineering. The review by Gajendiran et al. (2018) discusses the preparation of thiolated polymers and their hydrogel matrices for biomedical applications. These materials show promise in developing scaffolds that support cell proliferation and differentiation, highlighting the potential of thiolated compounds in regenerative medicine and tissue engineering (Gajendiran, Rhee, & Kim, 2018).
Low-Molecular-Weight Thiols in Plant Biology
Low-molecular-weight (LMW) thiols, similar to the thiol-functional groups in "this compound," play crucial roles in maintaining cellular redox homeostasis in plants. These compounds are involved in plant responses to stress factors and regulate cellular metabolism. The review by Pivato, Fabrega-Prats, & Masi (2014) covers the variety of LMW thiols in plants, their physico-chemical properties, and their significance in post-translational protein modification. This underscores the biochemical importance of thiols in plant metabolism and stress responses, indicating a broad area of research for thiol-containing compounds (Pivato, Fabrega-Prats, & Masi, 2014).
Antioxidant and Biological Activities of Phenolic Acids
The review on Chlorogenic Acid (CGA) by Naveed et al. (2018) explores the diverse biological and pharmacological effects of phenolic acids, sharing functional similarities with "this compound." CGA exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities among others. This review suggests that compounds with phenolic structures have significant therapeutic potential, including modulation of lipid metabolism and glucose, indicating a promising area for future research on compounds with similar functionalities (Naveed et al., 2018).
Safety and Hazards
The safety information for “3-(5-Amino-3-phenylpyrazolyl)thiolane-1,1-dione” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-13-8-12(10-4-2-1-3-5-10)15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXSBZYQPSCWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
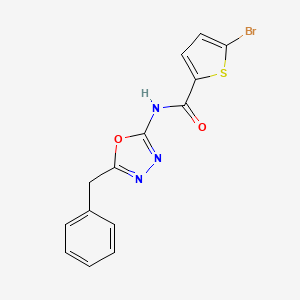




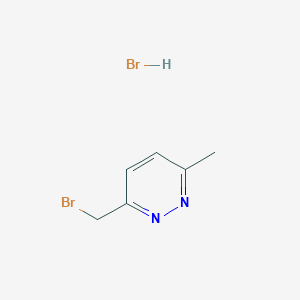
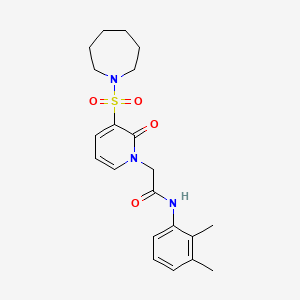
![3-([(2,2,2-Trifluoroethyl)amino]sulfonyl)benzoic acid](/img/structure/B2550289.png)
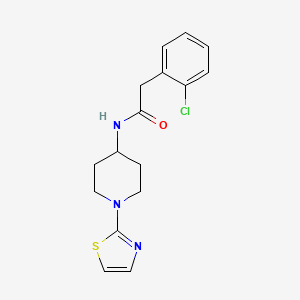
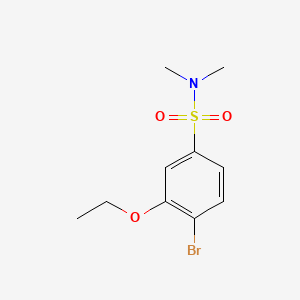

![Ethyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2550300.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2550302.png)
![2-Amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2550303.png)
